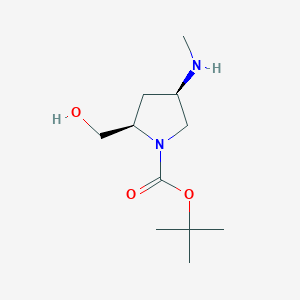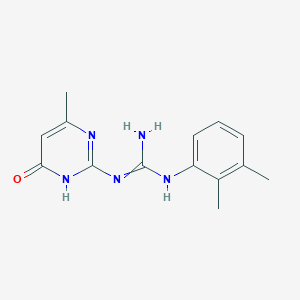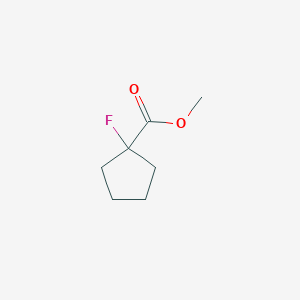
Methyl 1-fluorocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-fluorocyclopentane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the fluorination of cyclopentanecarboxylic acid followed by esterification with methanol . The reaction typically requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Methyl 1-fluorocyclopentane-1-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism by which methyl 1-fluorocyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes or receptors . The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-fluorocyclopropane-1-carboxylate: A similar compound with a three-membered ring structure.
Methyl 3-fluorocyclopentane-1-carboxylate: Another fluorinated cyclopentane derivative.
Uniqueness
Methyl 1-fluorocyclopentane-1-carboxylate is unique due to its five-membered ring structure and the presence of both a fluorine atom and an ester group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H11FO2 |
|---|---|
Molekulargewicht |
146.16 g/mol |
IUPAC-Name |
methyl 1-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11FO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
YCKSVMGCZVWUCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCCC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


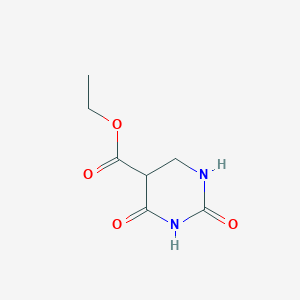
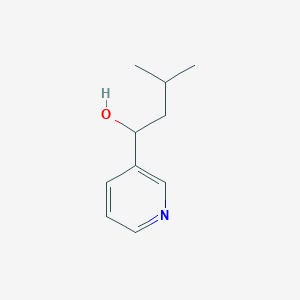
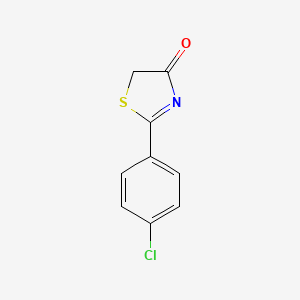
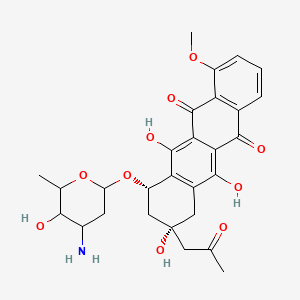
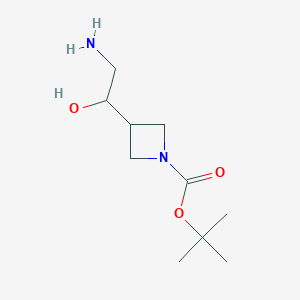
![4-(6-Azaspiro[3.4]octan-6-yl)benzoic acid](/img/structure/B11766470.png)
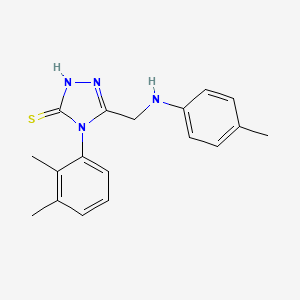

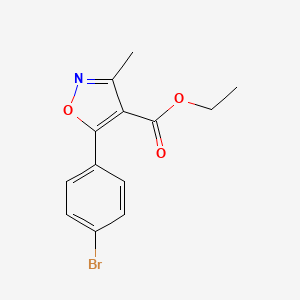
![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)

![tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
